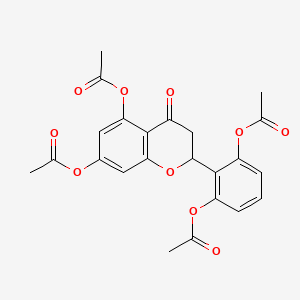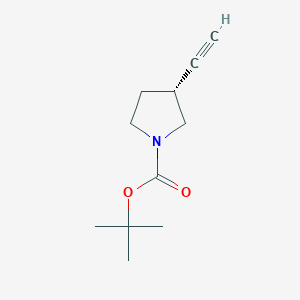
2',5,6',7-Tetraacetoxyflavanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2’,5,6’,7-Tetraacetoxyflavanone is a flavonoid compound isolated from the plant Scutellaria baicalensis. This compound is known for its significant antibacterial activity against gram-positive bacteria and is used in the study of inflammatory diseases .
作用机制
Target of Action
The primary target of 2’,5,6’,7-Tetraacetoxyflavanone is gram-positive bacteria . This compound shows significant antibacterial activity against these bacteria, making it a potential candidate for the treatment of infections caused by gram-positive bacteria .
Pharmacokinetics
It is known to be soluble in various organic solvents such as chloroform, dichloromethane, ethyl acetate, dmso, and acetone This suggests that it may have good bioavailability
Result of Action
The result of the action of 2’,5,6’,7-Tetraacetoxyflavanone is the inhibition of the growth of gram-positive bacteria . This leads to a decrease in the number of bacteria, potentially aiding in the resolution of bacterial infections.
生化分析
Biochemical Properties
2’,5,6’,7-Tetraacetoxyflavanone interacts with various biomolecules in biochemical reactions. It shows significant antibacterial activity, indicating its interaction with bacterial enzymes and proteins
Cellular Effects
The cellular effects of 2’,5,6’,7-Tetraacetoxyflavanone are primarily related to its antibacterial activity. It influences cell function by inhibiting the growth of gram-positive bacteria . The impact on cell signaling pathways, gene expression, and cellular metabolism is currently under study.
Molecular Mechanism
It is known to exert its effects at the molecular level, possibly through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
准备方法
Synthetic Routes and Reaction Conditions: 2’,5,6’,7-Tetraacetoxyflavanone can be synthesized through the acetylation of flavanone derivatives. The process involves the reaction of flavanone with acetic anhydride in the presence of a catalyst such as pyridine. The reaction is typically carried out at room temperature and yields the tetraacetoxy derivative .
Industrial Production Methods: Industrial production of 2’,5,6’,7-Tetraacetoxyflavanone involves the extraction of the compound from Scutellaria baicalensis using solvents like ethanol or methanol. The extract is then purified through chromatographic techniques to isolate the desired compound .
化学反应分析
Types of Reactions: 2’,5,6’,7-Tetraacetoxyflavanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones.
Reduction: Reduction reactions can convert it into dihydroflavanones.
Substitution: Acetoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: Reagents like sodium methoxide can be used for substitution reactions.
Major Products Formed:
Oxidation: Quinones
Reduction: Dihydroflavanones
Substitution: Various substituted flavanones depending on the reagent used.
科学研究应用
2’,5,6’,7-Tetraacetoxyflavanone has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of other flavonoid derivatives.
Biology: Studied for its antibacterial properties, particularly against gram-positive bacteria.
Medicine: Investigated for its potential in treating inflammatory diseases.
Industry: Utilized in the development of antibacterial agents and natural product-based pharmaceuticals.
相似化合物的比较
Flavanone: The parent compound of 2’,5,6’,7-Tetraacetoxyflavanone.
Baicalein: Another flavonoid from Scutellaria baicalensis with similar antibacterial properties.
Chrysin: A flavonoid with anti-inflammatory and antioxidant activities.
Uniqueness: 2’,5,6’,7-Tetraacetoxyflavanone is unique due to its tetraacetoxy functional groups, which enhance its antibacterial activity compared to other flavonoids. Its specific structure allows for more effective interaction with bacterial cell walls, making it a potent antibacterial agent .
属性
CAS 编号 |
80604-17-7 |
|---|---|
分子式 |
C23H20O10 |
分子量 |
456.4 g/mol |
IUPAC 名称 |
[3-acetyloxy-2-[(2S)-5,7-diacetyloxy-4-oxo-2,3-dihydrochromen-2-yl]phenyl] acetate |
InChI |
InChI=1S/C23H20O10/c1-11(24)29-15-8-19(32-14(4)27)22-16(28)10-21(33-20(22)9-15)23-17(30-12(2)25)6-5-7-18(23)31-13(3)26/h5-9,21H,10H2,1-4H3/t21-/m0/s1 |
InChI 键 |
QAJSRSKXTOZULY-NRFANRHFSA-N |
SMILES |
CC(=O)OC1=C(C(=CC=C1)OC(=O)C)C2CC(=O)C3=C(O2)C=C(C=C3OC(=O)C)OC(=O)C |
手性 SMILES |
CC(=O)OC1=C(C(=CC=C1)OC(=O)C)[C@@H]2CC(=O)C3=C(O2)C=C(C=C3OC(=O)C)OC(=O)C |
规范 SMILES |
CC(=O)OC1=C(C(=CC=C1)OC(=O)C)C2CC(=O)C3=C(O2)C=C(C=C3OC(=O)C)OC(=O)C |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3H-Imidazo[4,5-b]pyridine-7-carboxamide](/img/structure/B3029779.png)


![5,6,7,8-Tetrahydro-8alpha-(3,4,5-trimethoxyphenyl)-5beta,7beta-(epoxymethano)naphtho[2,3-d]-1,3-dioxole-6beta-methanol](/img/structure/B3029784.png)



![Propanoic acid, 2-[(phenylthioxomethyl)thio]-](/img/structure/B3029791.png)






